molecular formula C8H7F2NOS B13606807 3-(Difluoromethoxy)benzothioamide

3-(Difluoromethoxy)benzothioamide

Katalognummer: B13606807
Molekulargewicht: 203.21 g/mol
InChI-Schlüssel: TYJGDCJRRIWOHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Difluoromethoxy)benzothioamide is a chemical compound that features a benzene ring substituted with a difluoromethoxy group and a thioamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)benzothioamide typically involves the reaction of 3-(difluoromethoxy)benzonitrile with a suitable thiol reagent under specific conditions. One common method involves the use of hydrogen sulfide (H₂S) in the presence of a base such as sodium hydroxide (NaOH) to convert the nitrile group to a thioamide group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Difluoromethoxy)benzothioamide can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(Difluoromethoxy)benzothioamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Difluoromethoxy)benzothioamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Difluoromethoxy)benzonitrile: A precursor in the synthesis of 3-(Difluoromethoxy)benzothioamide.

    Benzothiazole derivatives:

Uniqueness

This compound is unique due to the presence of both a difluoromethoxy group and a thioamide group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Eigenschaften

Molekularformel

C8H7F2NOS

Molekulargewicht

203.21 g/mol

IUPAC-Name

3-(difluoromethoxy)benzenecarbothioamide

InChI

InChI=1S/C8H7F2NOS/c9-8(10)12-6-3-1-2-5(4-6)7(11)13/h1-4,8H,(H2,11,13)

InChI-Schlüssel

TYJGDCJRRIWOHD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)OC(F)F)C(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.